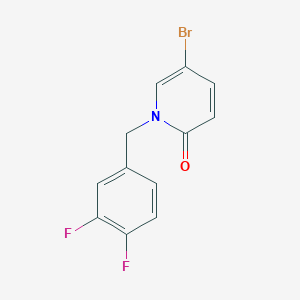

5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one

CAS No.: 1549835-87-1

Cat. No.: VC7231611

Molecular Formula: C12H8BrF2NO

Molecular Weight: 300.103

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1549835-87-1 |

|---|---|

| Molecular Formula | C12H8BrF2NO |

| Molecular Weight | 300.103 |

| IUPAC Name | 5-bromo-1-[(3,4-difluorophenyl)methyl]pyridin-2-one |

| Standard InChI | InChI=1S/C12H8BrF2NO/c13-9-2-4-12(17)16(7-9)6-8-1-3-10(14)11(15)5-8/h1-5,7H,6H2 |

| Standard InChI Key | QRPZINOUJSRNMD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1CN2C=C(C=CC2=O)Br)F)F |

Introduction

5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one is a complex organic compound belonging to the class of pyridinones. It is characterized by the presence of a bromine atom at the 5th position of the pyridinone ring and a 3,4-difluorobenzyl group attached to the nitrogen atom of the pyridinone ring. This compound has significant applications in chemistry, biology, and medicine due to its unique chemical structure and properties.

Synthesis of 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one

The synthesis of this compound typically involves several steps:

-

Formation of the Pyridinone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

-

Attachment of the 3,4-Difluorobenzyl Group: This is usually done through nucleophilic substitution reactions using 3,4-difluorobenzyl halides and suitable nucleophiles.

Industrial Production

Industrial production involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed.

Chemical Reactions and Applications

5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution.

Types of Reactions

-

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

-

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

-

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Products Formed

-

Oxidation: Formation of corresponding pyridinone oxides.

-

Reduction: Formation of reduced pyridinone derivatives.

-

Substitution: Formation of substituted pyridinone derivatives with various functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

-

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

-

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

-

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Comparison with Similar Compounds

Similar compounds include:

-

5-Bromo-1-(3,4-dichlorobenzyl)pyridin-2(1H)-one: Replaces fluorine with chlorine.

-

5-Bromo-1-(3,4-dimethylbenzyl)pyridin-2(1H)-one: Replaces fluorine with methyl groups.

-

5-Bromo-1-(3,4-dimethoxybenzyl)pyridin-2(1H)-one: Replaces fluorine with methoxy groups.

Uniqueness

The presence of fluorine atoms in 5-Bromo-1-(3,4-difluorobenzyl)pyridin-2(1H)-one enhances its stability, lipophilicity, and ability to interact with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume